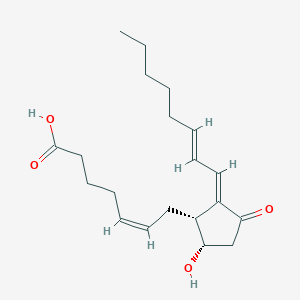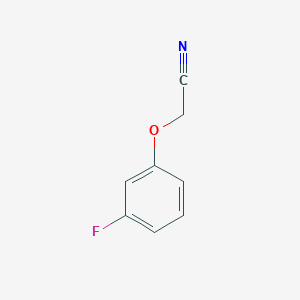
3-Fluorophenoxyacetonitrile
Descripción general
Descripción
3-Fluorophenoxyacetonitrile is a chemical compound that is structurally related to various fluorinated acetonitrile derivatives. While the specific compound "3-Fluorophenoxyacetonitrile" is not directly studied in the provided papers, related compounds with fluorine substitutions and acetonitrile groups have been synthesized and characterized, indicating a broader interest in such fluorinated compounds for their potential applications in various fields, including organic electronics and medicinal chemistry.
Synthesis Analysis
The synthesis of related fluorinated acetonitrile compounds follows green protocols and involves the use of leading compounds to introduce the desired functional groups. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was achieved following environmentally friendly methods and characterized by spectral and X-ray crystallographic analyses . Similarly, novel esters of 3-fluoro-4-cyanophenol with substituted phenoxy acetic acids were synthesized using 3-fluoro-4-cyanophenol as a starting compound . These methods highlight the feasibility of synthesizing complex fluorinated molecules with acetonitrile groups.
Molecular Structure Analysis
The molecular structure of fluorinated acetonitrile derivatives has been extensively studied using various analytical techniques. X-ray crystallography provided detailed insights into the crystal structure of synthesized compounds, revealing their spatial arrangement and confirming their molecular geometry . Theoretical calculations, such as density functional theory (DFT), have been employed to predict the equilibrium geometry and to analyze the electronic structure of these molecules . Such studies are crucial for understanding the molecular basis of the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of fluorinated acetonitrile compounds has been explored through various molecular descriptors and reactivity surfaces. Theoretical studies have been used to explain the reactivity of these molecules, which is essential for their potential applications in chemical synthesis and as inhibitors for enzymes or viruses . For example, molecular docking studies have been carried out to assess the potential of these compounds as inhibitors for enzymes like indoleamine 2,3-dioxygenase and hepatitis B virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetonitrile derivatives have been characterized using spectroscopic techniques, including FT-IR and NMR. These studies provide information on the vibrational modes and the electronic environment of the protons within the molecules . Additionally, the optical, electrochemical, and thermal properties of related fluorophores have been investigated, demonstrating their potential in organic light-emitting diode (OLED) applications . The microwave spectrum of fluoro-acetonitrile has also been studied, which is of structural interest due to the molecule's considerable dipole moment .
Aplicaciones Científicas De Investigación
Drug Delivery and Diagnostic Applications
Fluorophore-based Materials for Medical Diagnostics and Treatment : The use of boron dipyrrin-based fluorophores (BODIPY) in medical diagnostics, antimicrobial activity, and the functionalization of drug micro- and nanocarriers for enhanced therapeutic efficiency highlights the potential for using specific fluorinated compounds in similar capacities. These developments suggest avenues for 3-Fluorophenoxyacetonitrile's potential incorporation into diagnostic or therapeutic agents due to its fluorinated nature, which could impact its interaction with biomolecules or enhance its properties as part of a drug delivery system (Marfin et al., 2017).
Radiative Decay Engineering (RDE) for Biophysical and Biomedical Applications : The manipulation of emission properties of fluorophores through RDE demonstrates the importance of fluorinated compounds in enhancing the efficiency of fluorescent markers used in medical diagnostics. This could indicate potential research interests in modifying compounds like 3-Fluorophenoxyacetonitrile for specific biomedical applications, leveraging its fluorinated structure to adjust its photophysical properties for better diagnostic or therapeutic outcomes (Lakowicz, 2001).
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUJNOWOPRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenoxyacetonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

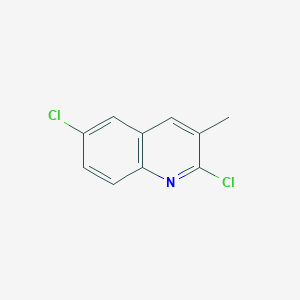
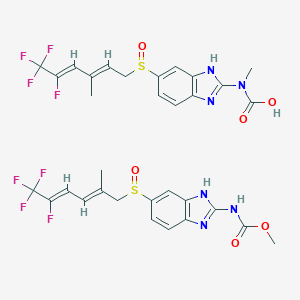
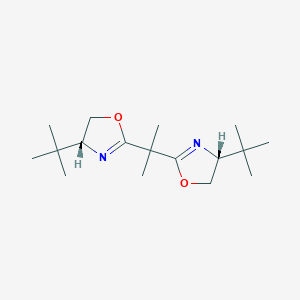
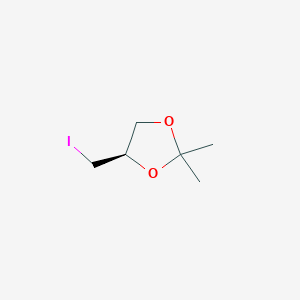
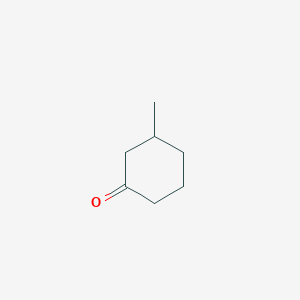
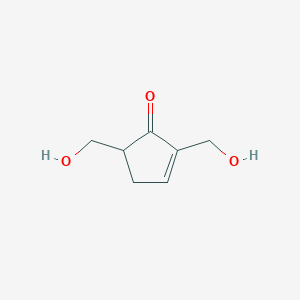
![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)
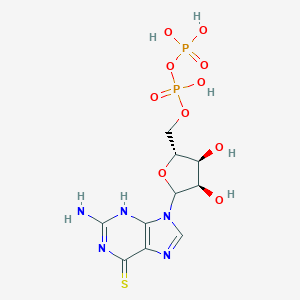
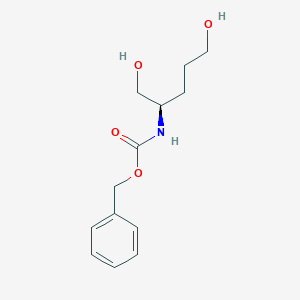
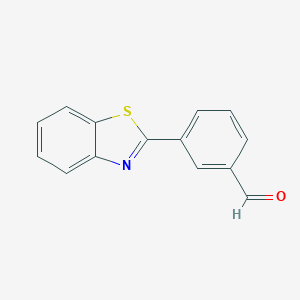
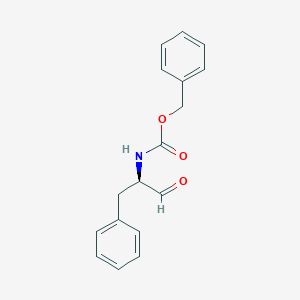
![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
